molecular formula C19H23N3O4S B10992530 4-(4-methoxyphenyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide

4-(4-methoxyphenyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B10992530
M. Wt: 389.5 g/mol
InChI Key: MQQIPAPRNCYDGI-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a methoxyphenyl group, a tetrahydrofuran ring, a thiadiazole ring, and a tetrahydropyran carboxamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions, followed by cyclization.

    Attachment of the Tetrahydrofuran Ring: The thiadiazole intermediate is then reacted with a tetrahydrofuran derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of the Tetrahydropyran Carboxamide: The final step involves the reaction of the intermediate with a 4-(4-methoxyphenyl)tetrahydropyran-4-carboxylic acid derivative, again using a coupling reagent and base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The thiadiazole ring can be reduced under specific conditions to yield dihydrothiadiazole derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures have demonstrated significant antimicrobial activity against a variety of pathogens. For instance, derivatives of thiadiazoles have been noted for their effectiveness against bacteria and fungi. The presence of the tetrahydrofuran moiety may enhance the compound's interaction with microbial cell membranes, leading to increased efficacy in antimicrobial applications .

Anticancer Potential

Thiadiazole derivatives are known to exhibit anticancer properties. The compound's structural features suggest that it may inhibit specific cancer cell lines by interfering with cellular signaling pathways. Studies have shown that similar compounds can act as inhibitors of key enzymes involved in cancer progression, making this compound a candidate for further investigation in cancer therapeutics .

Case Study 1: Antimicrobial Screening

In a study focusing on antimicrobial activity, derivatives of thiadiazole were screened against various bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated that compounds similar to 4-(4-methoxyphenyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

A comparative analysis was conducted on several thiadiazole derivatives for their anticancer properties. The study found that certain modifications to the thiadiazole ring significantly enhanced cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases .

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)tetrahydro-2H-pyran-4-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the thiadiazole and tetrahydrofuran rings could interact with polar or charged regions of the target. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of functional groups, which imparts distinct chemical and biological properties

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize this compound?

The compound is synthesized via multi-step organic reactions, typically involving:

  • Thiadiazole ring formation : Reacting thiourea derivatives with α-haloketones under acidic/basic conditions .
  • Tetrahydrofuran (THF) and pyran incorporation : Using 3,4-dihydro-2H-pyran in acetonitrile with catalytic trifluoroacetic acid (TFA) to protect hydroxyl groups, followed by regioselective deprotection to isolate isomers .
  • Amide coupling : Activating carboxylic acids (e.g., using EDCI/HOBt) for nucleophilic attack by the thiadiazol-2-amine group . Key purification steps include column chromatography and recrystallization to achieve >95% purity .

Q. How is structural confirmation performed for this compound?

Structural validation relies on:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry. For example, methoxyphenyl protons appear as singlet δ 3.8–4.0 ppm, while tetrahydrofuran protons show multiplet splitting .
  • Mass spectrometry (HRMS) : Molecular ion peaks matching the theoretical mass (e.g., m/z 447.15 [M+H]+^+) .
  • X-ray crystallography : Resolving crystal structures to confirm intramolecular hydrogen bonding (e.g., N–H⋯O interactions in the pyran ring) .

Q. What preliminary biological assays are recommended to assess its activity?

Initial screening includes:

  • Enzyme inhibition assays : Testing against kinases (e.g., EGFR, VEGFR) or proteases using fluorogenic substrates. IC50_{50} values are calculated via dose-response curves .
  • Cell viability assays : MTT or CellTiter-Glo® on cancer cell lines (e.g., MCF-7, A549) to evaluate cytotoxicity .
  • Molecular docking : Preliminary in silico analysis using AutoDock Vina to predict binding affinity to target proteins (e.g., COX-2) .

Advanced Research Questions

Q. How can reaction yields be optimized for the thiadiazole ring formation step?

Optimization strategies include:

  • Solvent selection : Using DMF or THF to enhance nucleophilicity of the thiosemicarbazide intermediate .
  • Temperature control : Maintaining 0–5°C during cyclization to minimize side reactions (e.g., oxidation) .
  • Catalyst use : Adding pyridinium p-toluenesulfonate (PPTS) to accelerate ring closure . Recent studies report a 20–30% yield increase by replacing traditional HCl with ionic liquids (e.g., [BMIM]BF4_4) as acidic media .

Q. How should researchers resolve contradictions in biological activity data across studies?

Contradictions (e.g., varying IC50_{50} values for the same target) may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for kinase inhibition) .
  • Compound purity : Reanalyze batches via HPLC to rule out impurities >0.5% .
  • Cell line heterogeneity : Validate genetic profiles (e.g., KRAS mutations in HCT116 vs. SW480) via STR profiling . Cross-validation using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity) is recommended .

Q. What computational strategies improve predictive modeling of its pharmacokinetics?

Advanced in silico approaches include:

  • ADMET prediction : Using SwissADME or ADMETLab to estimate logP (2.8–3.2), CYP450 inhibition, and blood-brain barrier penetration .
  • MD simulations : GROMACS-based simulations to assess stability of ligand-protein complexes (e.g., RMSD <2.0 Å over 100 ns) .
  • QSAR modeling : Developing regression models using descriptors like topological polar surface area (TPSA ~90 Ų) to predict solubility and bioavailability .

Properties

Molecular Formula

C19H23N3O4S

Molecular Weight

389.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]oxane-4-carboxamide

InChI

InChI=1S/C19H23N3O4S/c1-24-14-6-4-13(5-7-14)19(8-11-25-12-9-19)17(23)20-18-22-21-16(27-18)15-3-2-10-26-15/h4-7,15H,2-3,8-12H2,1H3,(H,20,22,23)

InChI Key

MQQIPAPRNCYDGI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3=NN=C(S3)C4CCCO4

Origin of Product

United States

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